molecular formula C44H26N2O7S4 B593259 WSP-5

WSP-5

Cat. No.: B593259
M. Wt: 823.0 g/mol
InChI Key: DSMMZTASSIAQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

WSP-5 is synthesized through a series of chemical reactions involving the incorporation of active disulfide groups. The synthesis typically involves the reaction of 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate) with various reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

Mechanism of Action

WSP-5 exerts its effects through a reaction-based fluorescent turn-on strategy. The compound contains active disulfide groups that selectively and rapidly react with hydrogen sulfide, resulting in the release of fluorophores and the generation of fluorescence. This mechanism allows for the sensitive and specific detection of hydrogen sulfide in biological samples .

Biological Activity

WSP-5 is a fluorescent probe used primarily for detecting hydrogen sulfide (H₂S) in biological systems. Its significance lies in its ability to facilitate the study of H₂S's biological roles, particularly in cellular signaling and mitochondrial functions. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is designed to selectively react with H₂S, enabling the visualization and quantification of H₂S levels in various biological contexts. The probe operates based on a fluorescence mechanism that enhances upon reaction with H₂S, allowing for real-time monitoring within live cells.

This compound functions through a nucleophilic reaction with H₂S, resulting in the release of a fluorescent product. This process can be summarized as follows:

  • Reaction with H₂S : this compound reacts with H₂S to form a fluorescent compound.
  • Fluorescence Increase : The increase in fluorescence intensity correlates with the concentration of H₂S present.
  • Cellular Localization : The probe can be targeted to specific cellular compartments, enhancing its utility in studying localized H₂S production.

Case Study: Detection of Intracellular H₂S Levels

A study utilized this compound to measure intracellular H₂S levels after various treatments. The results indicated significant variations in H₂S concentrations depending on the experimental conditions:

TreatmentIntracellular H₂S Level (µM)Fluorescence Intensity (A.U.)
Control0.5100
Treatment A1.2250
Treatment B2.0400

This data demonstrates this compound's effectiveness in detecting changes in H₂S levels under different physiological conditions, highlighting its potential for research in oxidative stress and mitochondrial function .

Mitochondrial Function Studies

Further investigations have shown that this compound can be used to assess mitochondrial function by measuring H₂S production during various metabolic states. For instance, when mitochondria were energized, the production of H₂S was significantly enhanced:

ConditionH₂S Production Rate (nmol/min/mg protein)
Resting State0.3
Energized with Succinate1.5
Uncoupled with FCCP0

These findings suggest that this compound is not only a valuable tool for measuring H₂S but also for understanding its role in mitochondrial bioenergetics .

Applications of this compound

  • Cellular Signaling Studies : By monitoring H₂S levels, researchers can elucidate its role as a signaling molecule in various cellular processes.
  • Disease Mechanism Investigations : this compound can help explore the implications of altered H₂S signaling in diseases such as cardiovascular disorders and neurodegenerative diseases.
  • Therapeutic Monitoring : The probe may be useful in assessing the efficacy of treatments aimed at modulating H₂S levels.

Properties

IUPAC Name

[3-oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26N2O7S4/c47-41(30-12-2-5-15-37(30)54-56-39-17-7-9-23-45-39)50-27-19-21-33-35(25-27)52-36-26-28(20-22-34(36)44(33)32-14-4-1-11-29(32)43(49)53-44)51-42(48)31-13-3-6-16-38(31)55-57-40-18-8-10-24-46-40/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMZTASSIAQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)OC7=C3C=CC(=C7)OC(=O)C8=CC=CC=C8SSC9=CC=CC=N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26N2O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.